2-(Hydroxymethyl)-5-iodophenol
Overview
Description
2-(Hydroxymethyl)-5-iodophenol is an organic compound characterized by the presence of a hydroxymethyl group (-CH2OH) and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of a hydroxymethyl group. One common method is the electrophilic aromatic substitution reaction where phenol is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting iodophenol is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)-5-iodophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 2-(Carboxymethyl)-5-iodophenol.
Reduction: 2-(Hydroxymethyl)-5-hydroxyphenol.
Substitution: 2-(Hydroxymethyl)-5-azidophenol.
Scientific Research Applications
2-(Hydroxymethyl)-5-iodophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its iodine atom serves as a versatile leaving group in various substitution reactions.
Biology: The compound can be used to label biomolecules with iodine isotopes for imaging and diagnostic purposes.
Industry: It can be used in the synthesis of polymers and materials with specific properties, such as flame retardancy or antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-iodophenol depends on its application. In radiopharmaceuticals, the iodine atom can be replaced with a radioactive isotope, which allows the compound to be used in imaging techniques such as positron emission tomography (PET). The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(Hydroxymethyl)-4-iodophenol
- 2-(Hydroxymethyl)-6-iodophenol
- 2-(Hydroxymethyl)-5-bromophenol
Comparison: 2-(Hydroxymethyl)-5-iodophenol is unique due to the position of the iodine atom on the phenol ring, which can influence its reactivity and interactions with other molecules Compared to its brominated analog, the iodinated compound is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond
Properties
IUPAC Name |
2-(hydroxymethyl)-5-iodophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUQDFDJCPQKKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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